Dixyrazine

Content Navigation

CAS Number

Product Name

IUPAC Name

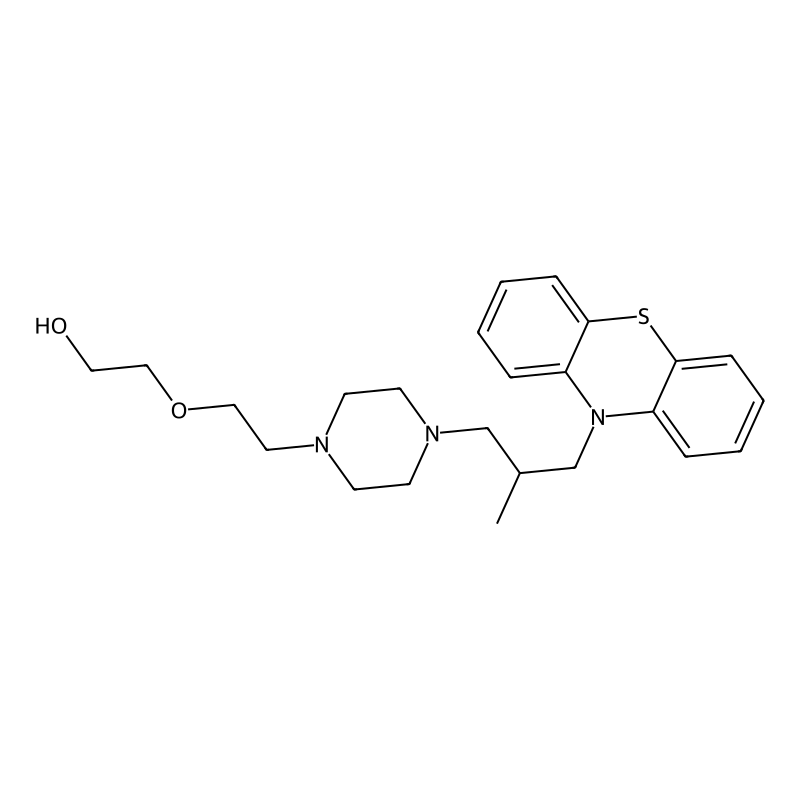

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Tentative Applications

A 1961 reference in the "Cumulated Index Medicus" mentions Dixyrazine in the context of "tentative application in psychiatry" but lacks details on specific uses or trials [].

Anxiety Studies

Comparison with other drugs

A 1976 publication in the "British Journal of Psychiatry" mentions a study comparing Dixyrazine with other medications, but the specific focus of the comparison remains unclear.

Dixyrazine is a chemical compound belonging to the phenothiazine class, primarily recognized for its use as an antipsychotic agent. Its chemical formula is , with a molar mass of approximately 427.60 g/mol . The compound is characterized by its complex structure, which includes a sulfur atom and multiple nitrogen atoms, contributing to its pharmacological properties. Dixyrazine is often employed in the treatment of various psychiatric disorders, particularly schizophrenia and other conditions involving psychosis.

- Oxidation: Under specific conditions, dixyrazine can be oxidized, leading to the formation of various oxidative products. This reaction can affect its pharmacological activity and stability.

- Hydrolysis: The compound may also undergo hydrolysis in the presence of water, which can impact its bioavailability and efficacy in therapeutic applications.

- Substitution Reactions: Dixyrazine can participate in substitution reactions typical of phenothiazine derivatives, allowing for modifications that may enhance its therapeutic profile or reduce side effects.

Dixyrazine exhibits significant biological activity primarily through its antagonistic effects on dopamine receptors in the central nervous system. This action helps mitigate symptoms associated with psychotic disorders. Additionally, it has been shown to have sedative properties, which can be beneficial in managing agitation and anxiety in patients with severe mental illnesses . The compound is also noted for its potential to cause extrapyramidal side effects, although these are often reversible with appropriate treatment .

The synthesis of dixyrazine typically involves multi-step organic reactions. Common methods include:

- Condensation Reactions: Starting materials such as 2-chloroethylamine and various aromatic compounds are reacted under basic conditions to form the core phenothiazine structure.

- Methylation: Subsequent methylation steps are performed to introduce methyl groups at specific positions on the phenothiazine ring, enhancing pharmacological activity.

- Final Modifications: Additional functional groups may be introduced through acylation or alkylation processes to yield the final product .

Dixyrazine interacts with several other medications, which can influence its effectiveness and safety profile:

- Central Nervous System Depressants: The compound may enhance the effects of other CNS depressants such as methotrimeprazine and methoxyflurane, increasing the risk of sedation and respiratory depression .

- Anticholinergic Agents: Co-administration with anticholinergic drugs can help mitigate extrapyramidal side effects associated with dixyrazine use .

- Metabolic Interactions: Studies indicate that dixyrazine may alter the metabolism of other drugs through cytochrome P450 enzyme interactions, necessitating careful monitoring when used in combination therapies .

Dixyrazine shares similarities with several other compounds within the phenothiazine class and beyond. Here are some notable comparisons:

| Compound Name | Structure Similarity | Primary Use | Unique Features |

|---|---|---|---|

| Chlorpromazine | High | Antipsychotic | First antipsychotic drug introduced |

| Fluphenazine | High | Antipsychotic | Long-acting formulation available |

| Thioridazine | Moderate | Antipsychotic | Notable for cardiac side effects |

| Prochlorperazine | High | Antiemetic/Antipsychotic | Used primarily for nausea and vomiting |

Dixyrazine's uniqueness lies in its specific receptor binding profile and side effect profile compared to these similar compounds. While many phenothiazines share a common mechanism of action, individual variations in receptor affinity and metabolic pathways contribute to differences in efficacy and tolerability among patients.